molecular formula C14H12N6O2 B14403206 1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine CAS No. 88104-46-5

1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine

Cat. No.: B14403206
CAS No.: 88104-46-5
M. Wt: 296.28 g/mol
InChI Key: ZWBVOCIJUCAWFY-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group, a nitrophenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl and nitrophenyl groups. One common synthetic route involves the reaction of benzylamine with 2-nitrobenzyl chloride to form the intermediate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological targets, affecting various cellular pathways .

Comparison with Similar Compounds

1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine can be compared with other similar compounds, such as:

    1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine: This compound has a similar structure but includes a piperidine ring instead of a tetrazole ring.

    1-Benzyl-N-(2-nitrophenyl)-1H-imidazol-5-amine: This compound has an imidazole ring instead of a tetrazole ring.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and potential biological activities .

Properties

CAS No.

88104-46-5

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

1-benzyl-N-(2-nitrophenyl)tetrazol-5-amine

InChI

InChI=1S/C14H12N6O2/c21-20(22)13-9-5-4-8-12(13)15-14-16-17-18-19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,18)

InChI Key

ZWBVOCIJUCAWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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